molecular formula C17H26ClNO2 B14763038 Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride CAS No. 61-29-0

Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride

Cat. No.: B14763038
CAS No.: 61-29-0
M. Wt: 311.8 g/mol
InChI Key: SOBHPRCIZAYEBQ-UHFFFAOYSA-N
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Description

This compound is characterized by its indeno-pyrrole core, which is a fused ring system combining an indene and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indeno(1,2-c)pyrrole derivatives typically involves multi-step reactions. One efficient method reported involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of indeno(1,2-c)pyrrole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Indeno(1,2-c)pyrrole derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of indeno(1,2-c)pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives act as adrenergic agents, interacting with receptor sites within the adrenergic nervous system. This interaction can result in various physiological responses, such as vasoconstriction, vasodilation, and changes in heart rate and contractility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of butyl and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61-29-0

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-butyl-6,7-dimethoxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-4-5-6-18-10-13-7-12-8-16(19-2)17(20-3)9-14(12)15(13)11-18;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H

InChI Key

SOBHPRCIZAYEBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CC3=CC(=C(C=C3C2C1)OC)OC.Cl

Origin of Product

United States

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